ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, also known as EAPC, is a chemical compound that has gained attention in scientific research. It belongs to the pyran family of compounds and has shown potential in various applications due to its unique chemical structure.
Scientific Research Applications
Supramolecular Assemblies and Molecular Interaction Studies
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, a substituted pyran derivative, has been studied for its supramolecular assemblies. DFT calculations reveal interesting molecular interactions, particularly π–hole interactions involving the double bonds of the six-membered rings, polarized by electron withdrawing (CN) and donating (NH2) groups (Bushra Chowhan, Monika Gupta, N. Sharma, & A. Frontera, 2020).
Synthesis and Transformation into Various Derivatives
This compound can be converted into various derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, among others. This transformation occurs when treated with different nucleophilic reagents, indicating its versatility in chemical synthesis (A. A. Harb, Abdel-Haleem M. Hesien, S. A. Metwally, & M. H. Elnagdi, 1989).
Role in Multicomponent Synthesis
In multicomponent reactions, this compound is synthesized using ethyl acetoacetate, malononitrile, and substituted benzaldehydes. The study explores the role of different catalysts in this process, contributing to the understanding of catalyst efficiency in chemical synthesis (D. S. Hai, N. Thanh, Cao Thi Le, V. Thuy, & D. T. Tung, 2017).
Ultrasound-Assisted Synthesis and Chemical Analysis
This compound has been synthesized under ultrasound-assisted conditions. This method emphasizes the use of simple chemicals, economic efficiency, and good yield. Such studies are crucial for optimizing synthesis processes (Jasmin Kumbhani, H. Vaghani, Shweta N. Patel, & Mamta Zaliya, 2022).
Structural Analysis and Molecular Characterization
Structural and molecular analyses of derivatives of this compound have been conducted using modern spectroscopic methods. Such studies provide insights into the molecular architecture and potential applications of thesecompounds in various fields (V. Nesterov & E. A. Viltchinskaia, 2001).
Applications in Corrosion Inhibition
Research on pyran derivatives, including this compound, has demonstrated their effectiveness in inhibiting corrosion of mild steel in acidic environments. This opens up potential applications in materials science and engineering, particularly in corrosion prevention (J. Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, & S. Chitra, 2020).
Computational and Spectroscopic Analysis
The compound has been subjected to detailed computational and spectroscopic analysis, including DFT and TD-DFT calculations, providing insights into its electronic structure and chemical reactivity. Such studies are essential for understanding the molecular properties that govern its interactions and reactivity (V. A. Adole, Tejendra R. Rajput, & Bapusonu Jagdale, 2021).
Multifunctional Synthesis Under Aqueous Media
The synthesis of this compound has been achieved using a multifunctional three-component synthetic protocol. This highlights its potential for efficient synthesis methodologies, which is significant for large-scale production and applications in various chemical industries (C. U. Kumar, A. Sethukumar, R. Agilandeshwari, B. A. Prakasam, T. Vidhyasagar, & M. Sillanpää, 2014).
Crystal Structure Analysis
Detailed crystal structure analysis of this compound and its derivatives has been conducted, providing valuable information about molecular geometry and potential applications in crystal engineering and material science (B. Kumar, B. Banerjee, G. Brahmachari, & V. Gupta, 2018).
Solvent-Free Synthesis
Studies on the solvent-free synthesis of derivatives of this compound have been conducted, emphasizing environmentally friendly chemical processes. This is crucial in the context of green chemistry and sustainable development (Rufus Smits, S. Belyakov, A. Plotniece, & G. Duburs, 2013).
properties
IUPAC Name |
ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-4-6-11(17)7-5-10/h4-7,14H,3,19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQPLPKHUDLZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Br)C#N)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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